2-Chloroethyl p-tolylcarbamate
Description
Overview of Carbamate (B1207046) Derivatives in Chemical Research
Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid (-O-CO-NH-). nih.gov This structural motif is an amide-ester hybrid, a feature that imparts good chemical and proteolytic stability. acs.org In recent years, carbamate derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their ability to mimic peptide bonds, penetrate cell membranes, and engage in specific drug-target interactions. nih.govnih.govimi.hrresearchgate.net
The journey of carbamates in scientific research began with the isolation of physostigmine, a natural methyl carbamate, in 1864. nih.gov Today, the carbamate moiety is an integral structural or functional component of many approved therapeutic agents and prodrugs used to treat a wide range of diseases. nih.govimi.hrresearchgate.net Beyond their pharmaceutical importance, organic carbamates are crucial in organic synthesis, where they serve as versatile protecting groups for amines and amino acids, particularly in peptide chemistry. acs.org They are also foundational materials and intermediates in the polymer and paint industries and have been widely used in agricultural chemicals. acs.org
The chemical reactivity of carbamates, particularly their hydrolysis, is a key aspect of their function. The stability of the carbamate bond can be tuned by the nature of the substituents on the oxygen and nitrogen atoms. nih.gov This tunable stability allows carbamates to be used as prodrugs, which can be designed to release an active alcohol, phenol (B47542), or amine under specific physiological conditions, thereby improving the bioavailability and efficacy of the parent molecule. nih.govresearchgate.net
Significance of Chloroethyl and Tolyl Moieties in Organic Synthesis and Functional Molecules
The structure of 2-Chloroethyl p-tolylcarbamate features two key moieties: a 2-chloroethyl group and a p-tolyl group. Each of these imparts specific properties and functionalities to the molecule.
The chloroethyl moiety is a significant functional group in medicinal chemistry. The inclusion of a chloroethyl group can play a major role in the biological activity of a molecule. acs.org For instance, research on salinosporamide A, a potent proteasome inhibitor, and its analogues revealed that the chloroethyl moiety was crucial for its enhanced cytotoxic activity. acs.org In organic synthesis, the chloroethyl group's reactivity, stemming from the presence of the chlorine atom, makes it a useful component for constructing more complex molecules. ontosight.ai The chlorine can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of other functional groups.
The tolyl group is an aryl functional group derived from toluene (B28343) (CH₃C₆H₄−). wikipedia.org It exists in three isomeric forms—ortho, meta, and para—depending on the relative positions of the methyl group and the point of attachment. In this compound, the "p" signifies the para-isomer, where the methyl group and the carbamate nitrogen are at opposite ends of the benzene (B151609) ring. Tolyl groups are generally considered nonpolar and hydrophobic. wikipedia.org They are commonly found in a diverse range of chemical compounds and can influence a molecule's physical properties, such as its solubility and how it packs in a crystal lattice. wikipedia.orguc.pt In the context of functional materials, the tolyl moiety can be integral to the design of molecules with specific electronic or self-assembly properties. acs.org
Historical Context of this compound Research
Based on available scientific literature, there is no evidence of significant, dedicated historical research focused specifically on this compound. Its appearance is primarily in chemical supplier catalogs and databases, suggesting its role as a building block or intermediate in organic synthesis rather than a target molecule of extensive study. echemi.comchemspider.combldpharm.com A patent for a process to make N-(diphenylmethyl)piperazines describes the synthesis of a structurally related compound, N,N-Bis(2-chloroethyl)p-tolyl carbamate, by reacting bis(2-chloroethyl)amine (B1207034) hydrochloride with p-tolyl chloroformate. google.com This indicates a potential synthetic pathway for this compound, likely involving a reaction between 2-chloroethanol (B45725) and p-tolyl isocyanate or p-tolyl chloroformate and 2-chloroethylamine (B1212225). The compound is listed with the National Cancer Institute (NCI) number NSC-107544, but this does not necessarily imply extensive investigation into its biological activity. echemi.com
Current Research Gaps and Future Directions for this compound
The primary research gap concerning this compound is the near-complete absence of published studies on its specific chemical reactivity, physical properties, and potential applications. While the general properties of carbamates, chloroethyl groups, and tolyl groups are well-documented, their combined influence in this specific molecular architecture remains unexplored.
Future research could productively focus on several areas:
Detailed Synthetic Methodology: Developing and optimizing high-yield, scalable synthetic routes to this compound would be a foundational step.
Characterization: A thorough characterization of its physical and chemical properties, including spectroscopic data, crystal structure, and stability under various conditions, is needed.
Reactivity Studies: Investigating its reactivity, for example, as a precursor for the synthesis of heterocyclic compounds or other functional molecules, could uncover novel applications in organic synthesis. The presence of both a reactive chloroethyl group and a carbamate linkage offers multiple sites for chemical modification.
Biological Screening: Given the prevalence of carbamates in bioactive molecules, screening this compound and its derivatives for biological activity could be a worthwhile endeavor.
Compound Data
Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 74552-28-6 | echemi.comchemspider.combldpharm.com |
| Molecular Formula | C10H12ClNO2 | echemi.comuni.lu |
| Molecular Weight | 213.66 g/mol | echemi.com |
| Synonyms | 2-chloroethyl N-(4-methylphenyl)carbamate, 2-Chloroethyl (4-methylphenyl)carbamate | echemi.comuni.lu |
| Monoisotopic Mass | 213.0556563 g/mol | echemi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74552-28-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-2-4-9(5-3-8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
AUDBFZQXUVRMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroethyl P Tolylcarbamate
Direct Synthesis Approaches
The direct synthesis of 2-Chloroethyl p-tolylcarbamate can be achieved through several reaction pathways, with the most prominent being condensation reactions. These methods involve the direct coupling of precursors containing the p-tolyl and 2-chloroethyl moieties.
Reaction Pathways and Mechanisms
A primary and well-documented route for the formation of similar carbamates involves the condensation reaction between an aryl chloroformate and an amine. For the synthesis of a structurally related compound, N,N-Bis(2-chloroethyl)p-tolyl carbamate (B1207046), a detailed procedure is provided in patent literature, which serves as a strong model for the synthesis of the mono-substituted target compound. google.com
The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. In a likely synthesis for this compound, 2-chloroethylamine (B1212225) hydrochloride would be reacted with p-tolyl chloroformate. The reaction is typically carried out in a dry, non-protic solvent such as dichloromethane (B109758). A base, such as triethylamine (B128534), is required to deprotonate the amine hydrochloride salt, liberating the free amine to act as a nucleophile. The reaction is often initiated at a reduced temperature (e.g., using an ice water bath) to control the exothermic nature of the reaction, and then allowed to proceed at room temperature. google.com
Reaction Scheme Analogy:
Reactants : 2-Chloroethylamine hydrochloride, p-Tolyl chloroformate, Triethylamine
Solvent : Dichloromethane
Mechanism : The triethylamine neutralizes the hydrochloride salt of 2-chloroethylamine, yielding the free primary amine. This amine then attacks the carbonyl carbon of p-tolyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate bond. The triethylamine hydrochloride salt precipitates from the reaction mixture.
A patent for a similar compound, N,N-Bis(2-chloroethyl)p-tolyl carbamate, outlines a specific example of this type of condensation. google.com
Table 1: Example Reaction Conditions for a Related Condensation
| Parameter | Value |
|---|---|
| Amine Precursor | bis(2-chloroethyl)amine (B1207034) hydrochloride salt |
| Acylating Agent | p-tolyl chloroformate |
| Base | Triethylamine |
| Solvent | Dry Dichloromethane |
| Temperature | Ice water bath, then room temperature |
| Reaction Time | ~1 hour post-addition |
Data derived from a synthesis of a structurally analogous compound. google.com
Beyond the chloroformate route, other established methods for carbamate synthesis are applicable.
Reaction of Isocyanates with Alcohols : A common and efficient method for preparing carbamates is the reaction of an isocyanate with an alcohol. In this case, p-tolyl isocyanate would be reacted with 2-chloroethanol (B45725). This reaction is often catalyzed by a base and proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This method avoids the use of more hazardous chloroformates. chemistryviews.orgorganic-chemistry.org
Three-Component Coupling with CO₂ : Modern synthetic approaches include the three-component coupling of an amine (p-toluidine), an alkyl halide (1-bromo-2-chloroethane or 1,2-dichloroethane), and carbon dioxide (CO₂). This method is advantageous as it utilizes CO₂ as a C1 source and can operate under mild conditions, often at atmospheric pressure and room temperature, using a suitable catalyst system like a polymer-supported base. chemistryviews.org
The Lossen Rearrangement : This method involves the rearrangement of a hydroxamic acid derivative to an isocyanate, which is then trapped by an alcohol. A hydroxamic acid derived from p-toluic acid could be rearranged in the presence of 2-chloroethanol to yield the target carbamate. google.com
Palladium-Catalyzed Cross-Coupling : Advanced methods include the palladium-catalyzed cross-coupling of an aryl halide or triflate (e.g., p-tolyl triflate) with sodium cyanate (B1221674) in the presence of an alcohol (2-chloroethanol). This forms the aryl isocyanate in situ, which is immediately trapped by the alcohol to give the carbamate. mit.edu
Precursor Chemistry and Intermediate Reactivity
The success of the synthetic methodologies described above is contingent upon the availability and reactivity of key precursors.
Preparation and Properties of Chloroethyl-Containing Precursors
The "chloroethyl" portion of the target molecule is typically introduced using one of several common reagents.
2-Chloroethylamine : Often used as its more stable hydrochloride salt, 2-chloroethylamine is a key precursor for the condensation reaction with chloroformates. It can be prepared from the reaction of thionyl chloride with ethanolamine. rsc.org
2-Chloroethanol : This alcohol is the key reactant for coupling with p-tolyl isocyanate. It is a commodity chemical, typically produced by the reaction of ethylene (B1197577) with hypochlorous acid.
2-Chloroethyl Chloroformate : While less common for this specific synthesis, it could in principle react with p-toluidine (B81030). It is a highly reactive and hazardous substance.
Table 2: Properties of Selected Chloroethyl-Containing Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | - |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 128.7 |
| Ethyl 2-chloroethylcarbamate | C₅H₁₀ClNO₂ | 151.59 | 117 °C / 19 mmHg |
Data sourced from various chemical literature. rsc.org
Preparation and Properties of p-Tolyl-Containing Precursors
The "p-tolyl" moiety is introduced via several reactive intermediates.
p-Tolyl Chloroformate : This is a key reactant for condensation with 2-chloroethylamine. It is an aryl chloroformate that can be synthesized from p-cresol (B1678582) and phosgene (B1210022) or a phosgene equivalent. sigmaaldrich.com Its reaction with dimethylformamide has also been reported. sigmaaldrich.com
p-Tolyl Isocyanate : This is the precursor for reaction with 2-chloroethanol. It is typically prepared by the phosgenation of p-toluidine.
p-Toluidine : A primary aromatic amine that can serve as a precursor to both p-tolyl isocyanate and in three-component coupling reactions.
Table 3: Properties of Selected p-Tolyl-Containing Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) |
|---|---|---|---|---|
| p-Tolyl Chloroformate | C₈H₇ClO₂ | 170.59 | Liquid | 99.5 °C / 20 mmHg |
| p-Tolyl Isocyanate | C₈H₇NO | 133.15 | Liquid | 73-74 °C / 15 mmHg |
| p-Toluidine | C₇H₉N | 107.15 | Solid | 200 |
Data sourced from various chemical literature. sigmaaldrich.com
Optimization of Reaction Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature and pressure, and the use of catalysts or additives.
The solvent plays a critical role in the synthesis of carbamates by influencing the solubility of reactants, stabilizing transition states, and affecting the rate of reaction. The selection of an appropriate solvent can significantly impact the yield and selectivity of the formation of this compound. A range of solvents with varying polarities can be considered.
In the reaction between p-tolyl isocyanate and 2-chloroethanol, aprotic solvents are generally preferred to avoid side reactions with the highly reactive isocyanate group. Non-polar aprotic solvents such as toluene (B28343) or hexane (B92381) can be effective. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) can also be employed to enhance the solubility of the reactants and potentially accelerate the reaction. The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, a solvent in which the product is sparingly soluble at lower temperatures can facilitate purification by crystallization.
Below is a hypothetical data table illustrating the effect of different solvents on the yield of this compound, based on typical results for similar carbamate syntheses.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 85 |
| Dichloromethane (DCM) | 9.1 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 90 |
| Acetonitrile (ACN) | 37.5 | 88 |
| Hexane | 1.9 | 75 |
This table is illustrative and based on general principles of carbamate synthesis. Actual yields may vary.
Temperature is a crucial parameter that directly affects the reaction kinetics of carbamate formation. Generally, increasing the reaction temperature increases the reaction rate. However, for the synthesis of this compound from p-tolyl isocyanate, excessively high temperatures can lead to side reactions, such as the trimerization of the isocyanate to form an isocyanurate, or decomposition of the carbamate product. Therefore, an optimal temperature range must be determined to maximize the yield of the desired product while minimizing the formation of impurities. The reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent.
The influence of pressure is typically less significant for this type of liquid-phase reaction unless gaseous reactants or byproducts are involved. Standard atmospheric pressure is usually sufficient for the synthesis of this compound.
The reaction between an isocyanate and an alcohol can be significantly accelerated by the use of a catalyst. For the synthesis of this compound, both basic and organometallic catalysts can be effective. Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used as basic catalysts. They function by activating the alcohol through hydrogen bonding, making it a more potent nucleophile.
Organometallic compounds, particularly those based on tin, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for urethane (B1682113) formation even at very low concentrations. organic-chemistry.org However, due to the toxicity of tin compounds, there is a growing interest in developing alternative, more environmentally benign catalysts. Zirconium-based catalysts have shown promise in carbamate synthesis. organic-chemistry.org
The choice and concentration of the catalyst must be carefully optimized to achieve a high reaction rate without promoting side reactions. An illustrative table of catalyst performance for a generic isocyanate-alcohol reaction is presented below.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 24 | 40 |
| Triethylamine | 5 | 8 | 85 |
| DABCO | 1 | 6 | 92 |
| DBTDL | 0.1 | 2 | 98 |
| Zr(Ot-Bu)₄ | 5 | 4 | 95 |
This table is illustrative and based on general principles of carbamate synthesis. Actual results may vary.
Scalable Synthesis and Process Development
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors, including the safety of the reagents and process, cost-effectiveness, and environmental impact.
For the large-scale synthesis of this compound, a batch or continuous flow process can be designed. A typical batch process would involve charging a reactor with p-tolyl isocyanate and a suitable solvent, followed by the controlled addition of 2-chloroethanol, possibly in the presence of a catalyst. Temperature control is critical to manage the exothermic nature of the reaction and prevent runaway reactions. After the reaction is complete, the product can be isolated by crystallization, precipitation, or distillation, depending on its physical properties.
Continuous flow chemistry offers several advantages for the synthesis of carbamates, including improved safety due to smaller reaction volumes, better heat and mass transfer, and the potential for higher throughput and easier automation. chemrxiv.org In a flow process, streams of the reactants and catalyst would be continuously mixed and passed through a heated reactor coil, with the product emerging continuously for collection and purification.
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. chemrxiv.orgrsc.org Key considerations include:
Atom Economy: The reaction of p-tolyl isocyanate with 2-chloroethanol has a high theoretical atom economy as it is an addition reaction with no byproducts.
Use of Safer Chemicals: Whenever possible, hazardous reagents and solvents should be replaced with safer alternatives. For instance, less toxic catalysts are preferred over tin-based compounds. The use of p-tolyl isocyanate itself presents a health hazard, and appropriate handling procedures are necessary.
Energy Efficiency: Reactions should be designed to be as energy-efficient as possible, for example, by running them at ambient temperature or using highly active catalysts to reduce the need for heating.
Waste Prevention: The synthesis should be designed to minimize waste generation. This can be achieved through high-yield reactions, the use of catalytic rather than stoichiometric reagents, and the recycling of solvents and catalysts where feasible.
Alternative "greener" synthetic routes could also be explored, such as the use of dimethyl carbonate as a phosgene substitute or the synthesis from urea (B33335) and the corresponding alcohol and amine, which avoids the use of isocyanates altogether. rsc.org The evaluation of a process's "greenness" can be quantified using metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI). rsc.org
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-Chloroethyl p-tolylcarbamate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their ortho- and meta-positions relative to the methyl group. The methyl protons of the tolyl group would give a singlet at around δ 2.3 ppm. The methylene (B1212753) protons of the chloroethyl group would show two triplets: one for the methylene group attached to the oxygen (O-CH₂) at approximately δ 4.3 ppm and another for the methylene group attached to the chlorine (Cl-CH₂) at around δ 3.7 ppm. The NH proton of the carbamate (B1207046) group is expected to produce a broad singlet, the chemical shift of which can be variable (typically δ 6.5-8.0 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | d | 2H | Ar-H (ortho to -CH₃) |
| ~7.10 | d | 2H | Ar-H (meta to -CH₃) |
| ~7.50 | s (broad) | 1H | N-H |
| ~4.35 | t | 2H | -O-CH₂- |
| ~3.70 | t | 2H | -CH₂-Cl |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carbamate group would appear at the most downfield position, typically around δ 153 ppm. The aromatic carbons would resonate in the range of δ 118-138 ppm, with four distinct signals due to the symmetry of the p-substituted ring. The carbon of the methyl group would be found at approximately δ 21 ppm. The methylene carbons of the chloroethyl group would be observed at around δ 65 ppm for the O-CH₂ and δ 42 ppm for the CH₂-Cl.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~153 | C=O (carbamate) |
| ~136 | Ar-C (quaternary, attached to -NH) |
| ~134 | Ar-C (quaternary, attached to -CH₃) |
| ~129 | Ar-CH (meta to -CH₃) |
| ~119 | Ar-CH (ortho to -CH₃) |
| ~65 | -O-CH₂- |
| ~42 | -CH₂-Cl |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced NMR techniques are invaluable.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between the adjacent methylene protons in the chloroethyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the NH proton and the aromatic carbons, or between the O-CH₂ protons and the carbonyl carbon, providing definitive structural confirmation. sigmaaldrich.com
Solid-State NMR (SSNMR) : In cases where the compound is a solid and unsuitable for solution NMR, or to study its crystalline form, SSNMR can be employed. rsc.orgnist.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material. rsc.org SSNMR can also provide information on polymorphism, molecular packing, and dynamics in the solid state. rsc.orgnist.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. A prominent N-H stretching vibration for the carbamate is expected around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts would appear just above and below 3000 cm⁻¹, respectively. A strong carbonyl (C=O) stretching band of the carbamate group would be a key feature, typically appearing around 1700-1720 cm⁻¹. The C-N stretching and N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the ester-like portion of the carbamate would be visible around 1200-1250 cm⁻¹. Finally, the C-Cl stretching vibration of the chloroethyl group would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium-Strong | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Carbonyl) |
| ~1590 | Medium | C=C Stretch (Aromatic) |
| ~1520 | Medium | N-H Bend |
| ~1230 | Strong | C-O Stretch |
| ~1100 | Medium | C-N Stretch |
Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric stretching of the aromatic ring around 1600 cm⁻¹. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The C-Cl stretch would also be Raman active. The collection of peaks in the Raman spectrum serves as a unique "molecular fingerprint" that can be used for identification purposes. nih.gov While FT-IR is often more practical for identifying polar functional groups, Raman can be advantageous for analyzing samples in aqueous media or for non-destructive analysis through transparent packaging.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The ionization of this compound (molecular weight: 213.66 g/mol , exact mass: 213.056 g/mol ) and the subsequent fragmentation of the molecular ion provide a unique fingerprint that is invaluable for its identification and structural elucidation. echemi.combldpharm.com
Electron Ionization Mass Spectrometry (EI-MS)
The molecular ion [C10H12ClNO2]•+ is expected at m/z 213/215, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl). Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.
McLafferty-type rearrangements: If sterically possible, though less common for this specific structure.
Cleavage of the chloroethyl group: Loss of the chloroethyl group or parts of it, such as loss of HCl or a C₂H₃Cl radical.
Cleavage of the carbamate bond: Scission of the O-C(O) or N-C(O) bonds.
A primary fragmentation would be the cleavage of the ester bond, leading to the formation of a p-tolyl isocyanate radical cation or a p-toluidine-derived ion. Another significant fragmentation would be the cleavage of the C-Cl bond or the entire chloroethoxy group.
Table 1: Proposed Major Fragment Ions in EI-MS of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Formula |
|---|---|---|
| 213 | Molecular Ion | [C₁₀H₁₂ClNO₂]•⁺ |
| 177 | [M - HCl]•⁺ | [C₁₀H₁₁NO₂]•⁺ |
| 149 | [M - C₂H₄Cl]• | [C₈H₇NO₂]•⁺ |
| 133 | [CH₃C₆H₄NCO]•⁺ | [C₈H₇NO]•⁺ |
| 107 | [CH₃C₆H₄NH₂]•⁺ | [C₇H₉N]•⁺ |
| 106 | [CH₃C₆H₄N]•⁺ | [C₇H₈N]•⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for polar and thermally labile molecules like many carbamates. nih.govuab.edu It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. acs.org For this compound, ESI-MS would be the preferred method for obtaining the molecular weight, especially when coupled with liquid chromatography. uni.lu
In positive ion mode, adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are also commonly observed. scielo.br Predicted ESI-MS data for this compound supports the formation of these common adducts. scielo.br
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Adduct Formula (for ³⁵Cl) | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₃ClNO₂]⁺ | 214.0629 |
| [M+Na]⁺ | [C₁₀H₁₂ClNaNO₂]⁺ | 236.0449 |
| [M+NH₄]⁺ | [C₁₀H₁₆ClN₂O₂]⁺ | 231.0895 |
| [M-H]⁻ | [C₁₀H₁₁ClNO₂]⁻ | 212.0484 |
Data sourced from PubChemLite (CID 267829). scielo.br
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. It involves selecting a precursor ion (e.g., the [M+H]⁺ ion at m/z 214) and subjecting it to collision-induced dissociation (CID) to generate product ions (or daughter ions). uab.eduacs.org This process provides detailed information about the molecule's connectivity. massbank.jp
While direct experimental MS/MS data for this compound is not available in the surveyed literature, a fragmentation pathway can be proposed by analogy to the closely related compound 2-Ethoxyethyl-N-(4-methylphenyl)carbamate. nih.gov For the [M+H]⁺ ion of this compound (m/z 214), the primary fragmentation would likely be the neutral loss of the 2-chloroethanol (B45725) molecule (C₂H₅ClO), resulting in the formation of the protonated p-tolyl isocyanate ion. Another characteristic fragmentation for many carbamates is the neutral loss of isocyanate from the aryl group. lcms.cz
A plausible fragmentation pathway for [M+H]⁺ (m/z 214) would be:
[M+H]⁺ → [CH₃C₆H₄NCO + H]⁺ + C₂H₄OCl: Loss of the chloroethyl ether group, leading to an ion at m/z 134.
[M+H]⁺ → [C₂H₄Cl]⁺ + C₈H₉NO₂: Cleavage to form the chloroethyl cation at m/z 63/65.
[M+H]⁺ → [CH₃C₆H₄NH₃]⁺ + CO₂ + C₂H₃Cl: A more complex rearrangement leading to the p-toluidinium ion at m/z 108.
Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Hyphenated techniques are essential for analyzing complex mixtures. The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Carbamates are often thermally labile, which can make GC-MS analysis challenging without derivatization. scilit.com However, for some less labile carbamates, GC-MS is a viable option. If analyzed by GC-MS, this compound would be separated from other volatile components on a capillary column (e.g., a 5% phenyl-polysiloxane phase) before entering the mass spectrometer, where it would be ionized by EI. The resulting mass spectrum would be used for identification. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using ESI, is the premier technique for the analysis of carbamate pesticides and related compounds. nih.govuni.luresearchgate.net The compound would first be separated using reversed-phase HPLC, followed by detection with the mass spectrometer. This approach avoids the thermal degradation issues associated with GC. pensoft.net An LC-MS/MS method would provide the highest degree of selectivity and sensitivity, allowing for quantification and confirmation even in complex matrices. lcms.cz
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is fundamental for separating this compound from impurities, reactants, or other components in a mixture, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is critical for the quality control and analysis of this compound. bldpharm.com A typical method would be a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.
A suitable method would involve the following components:
Column: A C18 or C8 column is standard for carbamate analysis, offering good retention and resolution. Typical dimensions might be 150 mm x 4.6 mm with 3.5 or 5 µm particle size.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. scilit.com The gradient would start with a higher percentage of the aqueous phase and increase the organic phase percentage over time to elute more hydrophobic compounds.
Detector: A UV detector would be suitable for detection, likely monitored at a wavelength where the p-tolyl group has strong absorbance (e.g., around 220-250 nm). Coupling the HPLC to a mass spectrometer (LC-MS) would provide greater specificity and identification capabilities. pensoft.net
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30-40 °C) would ensure reproducible retention times. scilit.com
Table 3: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm or Mass Spectrometer (ESI) |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development based on common practices for similar analytes. scilit.com
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds that can be vaporized without decomposition. shimadzu.com For a compound like this compound, GC is an ideal method for purity assessment and quantification in a mixture. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. etamu.edu
When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative data. A GC-MS system separates the components of a mixture and then provides a mass spectrum for each, which acts as a molecular fingerprint, aiding in definitive identification. etamu.edu The electron ionization (EI) mode in MS can cause the molecule to fragment into smaller, characteristic pieces, creating a unique pattern that helps confirm its structure. etamu.edu Softer ionization techniques, like chemical ionization (CI), can also be used to better preserve the molecular ion, confirming the molecular weight. shimadzu.com
Table 1: Illustrative GC-MS Parameters for Analysis of Organic Compounds
| Parameter | Setting | Purpose |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column without reacting. etamu.edu |
| Column Type | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation based on polarity and boiling point. |
| Oven Program | Temperature Gradient (e.g., 100°C to 280°C) | Separates compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification. etamu.edu |
| Ionization Mode | Electron Ionization (EI) | Generates a reproducible fragmentation pattern for library matching. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. libretexts.orgsigmaaldrich.com It operates on the principle of separating components of a mixture based on their differential affinity for a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the solvent). wisc.edu
In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., p-tolyl isocyanate and 2-chloroethanol) and the formation of the desired carbamate product. Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals and developed in an appropriate solvent system. wisc.edu
The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgsigmaaldrich.comRf = distance traveled by sample / distance traveled by solvent libretexts.org
Generally, more polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while less polar compounds travel further up the plate, resulting in higher Rf values. sigmaaldrich.com The spots can be visualized under UV light (if the compounds are UV-active, as the p-tolyl group would be) or by using chemical staining agents. epfl.ch
Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound
| Time Point | Reactant A (p-tolyl isocyanate) | Reactant B (2-chloroethanol) | Product (this compound) |
| 0 min | Strong Spot (Rf ≈ 0.7) | Strong Spot (Rf ≈ 0.4) | No Spot |
| 30 min | Weaker Spot | Weaker Spot | Visible Spot (Rf ≈ 0.6) |
| 60 min | Faint Spot | Faint Spot | Stronger Spot |
| 120 min | No Spot | No Spot | Strong Spot |
Note: Rf values are illustrative and depend heavily on the specific solvent system and stationary phase used.
Other Advanced Spectroscopic and Analytical Techniques
Beyond chromatography, other spectroscopic methods are essential for a full characterization of this compound.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. libretexts.org This technique is particularly useful for compounds containing chromophores—functional groups that absorb light in the UV-vis range. The presence of the p-tolyl aromatic ring in this compound makes it an excellent candidate for UV-Vis analysis. The absorbance spectrum can be used for both qualitative identification (by matching the spectrum) and quantitative analysis using the Beer-Lambert Law. libretexts.org This law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. libretexts.org
Table 3: Principles and Application of UV-Vis Spectroscopy
| Feature | Description |
| Principle | Measures the electronic transitions between molecular orbitals upon absorption of UV-Visible light (200-800 nm). libretexts.org |
| Instrumentation | A double-beam spectrophotometer is typically used to measure the difference in absorbance between a sample solution and a reference blank. oecd.org |
| Analyte Requirement | The compound must contain a chromophore (e.g., C=C, C=O, aromatic rings). |
| Information Obtained | Provides the wavelength of maximum absorbance (λmax), which is characteristic of the compound's chromophores, and quantitative concentration data. |
X-ray Diffraction
For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a molecule. It provides unambiguous proof of structure by measuring how X-rays are scattered by the electron clouds of the atoms in a crystal lattice. mdpi.com
Table 4: Information Derivable from Single-Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System | The basic classification of the crystal's symmetry (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | Describes the symmetry operations that can be applied to the unit cell. mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |
| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |
| Bond Lengths & Angles | Highly accurate measurements of the distances between atoms and the angles they form. |
| Molecular Conformation | The overall 3D shape and orientation of the molecule in the solid state. |
Chemical Reactivity and Degradation Pathways Non Toxicological
Hydrolysis and Solvolysis Studies
Hydrolysis, the reaction with water, and solvolysis, the reaction with a solvent, are fundamental degradation pathways for many organic compounds, especially esters and carbamates.
pH-Dependent Hydrolysis Kinetics and Mechanisms
Currently, there is a lack of specific published research detailing the pH-dependent hydrolysis kinetics of 2-Chloroethyl p-tolylcarbamate. Generally, the hydrolysis of carbamates can be catalyzed by both acids and bases.
Under acidic conditions , the mechanism would likely involve the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
Under neutral to alkaline conditions , the mechanism is expected to proceed via a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is often the dominant pathway for carbamate (B1207046) hydrolysis. The rate of hydrolysis is typically pH-dependent, increasing with both increasing acidity and alkalinity.
A hypothetical hydrolysis reaction would yield p-toluidine (B81030), carbon dioxide, and 2-chloroethanol (B45725).
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Predicted Products |
|---|---|
| This compound | p-Toluidine |
| Carbon Dioxide |
This table is based on general chemical principles of carbamate hydrolysis, as specific experimental data for this compound is not available.
Reactivity in Various Solvent Systems
The reactivity of this compound in different solvent systems has not been specifically reported. The polarity and nucleophilicity of the solvent would be expected to play a significant role in its stability. Protic solvents, such as alcohols, could participate in solvolysis reactions, similar to hydrolysis, leading to the formation of different esters or urethanes. Aprotic solvents would be expected to be more inert, though the rate of any degradation reaction would still be influenced by the solvent's dielectric constant.
Oxidation and Reduction Pathways
Oxidative and reductive processes are critical in the environmental degradation of organic molecules.
Oxidative Degradation Mechanisms
There is no specific experimental data on the oxidative degradation of this compound. Potential sites for oxidation include the methyl group on the tolyl ring, the aromatic ring itself, and the ethyl bridge. Strong oxidizing agents could potentially lead to the cleavage of the carbamate linkage. Environmental oxidation is often mediated by hydroxyl radicals (•OH) in the atmosphere or aquatic environments.
Photodegradation Studies
Photodegradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. No specific studies on the photodegradation of this compound have been found. The aromatic ring in the molecule suggests that it could absorb UV light, potentially leading to the homolytic cleavage of bonds and subsequent degradation. The presence of a chlorine atom might also influence the photochemical reactivity.
The chemical reactivity and degradation pathways of this compound are areas that require significant further research. While predictions can be made based on the chemical structure and the known behavior of related carbamate compounds, there is a notable absence of specific experimental data. Detailed studies on its hydrolysis kinetics under varying pH, its reactivity in different solvents, and its susceptibility to oxidative, reductive, and photochemical degradation are necessary to fully characterize its environmental fate and persistence.
Mechanistic Investigations of Decomposition Products
Investigating the mechanisms by which this compound degrades is essential for understanding its environmental persistence and the nature of its breakdown products.
Various analytical techniques are employed to identify the stable products formed during the degradation of carbamates. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying these compounds. dss.go.thsepscience.com For example, HPLC has been used to monitor the kinetics of carbofuran (B1668357) photodecomposition, while both GC-MS and nuclear magnetic resonance (NMR) spectroscopy have been utilized to identify its degradation products. dss.go.thsepscience.com Given the thermal instability of many carbamate pesticides in hot GC inlets, liquid chromatography (LC) methods are often preferred. sepscience.comqscience.com The degradation of the blister agent simulant 2-chloroethyl phenyl sulfide (B99878) on concrete has been shown to produce 2-hydroxyethyl phenyl sulfide. dtic.mil
Table 1: Potential Stable Degradation Products of this compound and Analytical Methods for Structurally Similar Compounds
| Potential Degradation Product of this compound | Structurally Similar Compound | Identified Degradation Product(s) | Analytical Method(s) |
| p-Toluidine | Carbofuran | Carbofuran phenol (B47542), substituted catechol | HPLC, GC-MS, NMR dss.go.th |
| 2-Chloroethanol | 2-Chloroethyl phenyl sulfide | 2-Hydroxyethyl phenyl sulfide | GC/MS dtic.mil |
| p-Cresol (B1678582) | Carbaryl | 1-Naphthol | Not Specified who.int |
| Substituted anilines | Propham, Chlorpropham | Aniline, 3-Chloroaniline | GC-MS |
This table presents potential degradation products based on the reactivity of similar chemical structures and lists analytical methods used in their identification.
The formation of degradation products from carbamates can occur through several reaction mechanisms. For many carbamates, hydrolysis is a primary degradation pathway, which can be influenced by environmental conditions. who.int The initial step in the metabolism of carbamates is often hydrolysis to carbamic acid, which then decomposes to carbon dioxide and the corresponding amine. who.int Photochemical decomposition represents another critical pathway. dss.go.th The photolysis of carbofuran, for instance, proceeds via a first-order reaction where the carbamate group is cleaved. dss.go.th A photo-Fries rearrangement is another proposed mechanism for the photolysis of certain carbamates, leading to different product formations. scispace.com For this compound, a likely mechanism involves the initial light-induced cleavage of the ester linkage, followed by subsequent reactions of the resulting intermediates.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification technique used to enhance the analytical detection of compounds by improving their chromatographic behavior and detector response.
p-Tolyl isocyanate is a highly reactive reagent used for the derivatization of polar compounds containing hydroxyl (–OH) and thiol (–SH) functional groups. researchgate.netresearchgate.net This process is particularly beneficial for gas chromatography (GC) analysis, as it converts these polar groups into less polar, more volatile, and more thermally stable carbamate or thiocarbamate derivatives. researchgate.netlibretexts.org The reaction of p-tolyl isocyanate with alcohols or thiols is efficient and produces derivatives with distinct mass spectra, which aids in their unambiguous identification. researchgate.netresearchgate.net This derivatization strategy has been successfully applied to the analysis of polar degradation products related to the Chemical Weapons Convention, demonstrating its utility for trace-level determination in various sample matrices. researchgate.net The resulting derivatives are stable for extended periods and are not sensitive to moisture. researchgate.net
Other Derivatization Reagents and Protocols
The analytical determination of carbamates, including this compound, can be enhanced through derivatization, a process that chemically modifies a compound to improve its properties for analysis, such as volatility and detectability, particularly for gas chromatography (GC) and mass spectrometry (MS). jfda-online.comscioninstruments.com While specific derivatization protocols for this compound are not extensively documented in publicly available literature, suitable methods can be inferred from the reactivity of its functional groups—the carbamate linkage, the aromatic tolyl group, and the chloroethyl chain—and from established procedures for analogous compounds.
Derivatization strategies for carbamates often target the N-H group of the carbamate or involve hydrolysis followed by derivatization of the resulting amine and alcohol. Reagents that react with active hydrogens, such as those in the carbamate group, are commonly employed.
One major class of derivatizing agents for compounds containing active hydrogens, such as the N-H group in this compound, are the fluorinated anhydrides. Reagents like Heptafluorobutyric Anhydride (B1165640) (HFBA) and Pentafluoropropionic Anhydride (PFPA) are used to introduce fluoroacyl groups, which enhances the volatility and electron-capture sensitivity of the analyte for GC-ECD or GC-MS analysis. nih.govnih.gov For instance, N-methyl carbamate pesticides have been successfully derivatized using pentafluoropropionic anhydride for determination by electron capture GC. nih.gov The reaction typically involves the acylation of the carbamate nitrogen.
Another approach involves the hydrolysis of the carbamate to its constituent amine (p-toluidine) and alcohol (2-chloroethanol), which are then derivatized separately. The aromatic amine, p-toluidine, can be derivatized using various reagents, including Heptafluorobutyric Acid Anhydride (HFAA), to form a stable derivative suitable for GC-ECD analysis. google.com
The 2-chloroethyl moiety can also be the target of derivatization. For example, 2-chloroethanol can be used as a derivatizing agent itself in the esterification of carboxylic acids, often catalyzed by boron trichloride (B1173362) (BCl₃) or dicyclohexylcarbodiimide (B1669883) (DCC), to form 2-chloroethyl esters. nih.govmdpi.comdntb.gov.ua This highlights the reactivity of the chloroethyl group and suggests that derivatization could potentially occur at this site, although it is less common for intact carbamates.
Alkyl chloroformates are another class of reagents that have been used for the fast esterification of compounds with active hydrogens, including amines and phenols, often in an aqueous environment. researchgate.net While typically used to derivatize the hydrolysis products, their reactivity suggests potential for direct reaction with the carbamate.
The following tables summarize potential derivatization reagents and general protocols applicable to the analysis of this compound, based on literature for similar compounds.
Table 1: Potential Derivatization Reagents for this compound and its Hydrolysis Products
| Reagent Class | Specific Reagent | Target Moiety | Resulting Derivative | Analytical Advantage | Reference |
| Fluorinated Anhydrides | Heptafluorobutyric Anhydride (HFBA) | Carbamate N-H / p-Toluidine | N-heptafluorobutyryl derivative | Increased volatility and sensitivity for GC-ECD/MS | nih.gov |
| Fluorinated Anhydrides | Pentafluoropropionic Anhydride (PFPA) | Carbamate N-H / p-Toluidine | N-pentafluoropropionyl derivative | Enhanced volatility and electron capture response | nih.gov |
| Fluorinated Anhydrides | Heptafluorobutyric Acid Anhydride (HFAA) | p-Toluidine (post-hydrolysis) | N-heptafluorobutyryl-p-toluidine | Stable derivative for GC-ECD analysis | google.com |
| Esterification Reagents | Boron trichloride/2-chloroethanol | Carboxylic acids (if applicable) | 2-chloroethyl esters | Improved volatility for GC | nih.gov |
| Esterification Reagents | Dicyclohexylcarbodiimide (DCC)/2-chloroethanol | Carboxylic acids (if applicable) | 2-chloroethyl esters | Alternative esterification method | dntb.gov.ua |
Table 2: Illustrative Derivatization Protocol for Carbamates using a Fluorinated Anhydride
| Step | Procedure | Purpose |
| 1. Sample Preparation | Extract the analyte from the matrix using a suitable solvent (e.g., methylene (B1212753) chloride). | Isolate the analyte of interest. |
| 2. Derivatization | Add a solution of the derivatizing agent (e.g., Heptafluorobutyric Anhydride in a solvent like toluene) and a catalyst (e.g., pyridine) to the dried extract. | Chemically modify the analyte for analysis. |
| 3. Reaction | Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes). | Ensure complete derivatization. |
| 4. Quenching | Add a quenching solution (e.g., phosphate (B84403) buffer) to stop the reaction and remove excess reagent. | Prevent further reactions and clean up the sample. |
| 5. Extraction | Extract the derivatized analyte into a suitable organic solvent (e.g., hexane (B92381) or toluene). | Isolate the derivatized product for injection. |
| 6. Analysis | Analyze the organic phase by GC-MS or GC-ECD. | Quantify and identify the analyte. |
This table presents a generalized protocol based on methods for other carbamates and should be optimized for the specific analysis of this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Conformation Analysis
The arrangement of atoms and electrons in a molecule dictates its physical and chemical behavior. Computational analysis of 2-Chloroethyl p-tolylcarbamate would explore its preferred three-dimensional shapes and the distribution of electrons within its structure.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are standard approaches for determining the most stable molecular geometry of a compound. For this compound, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the lowest electronic energy.
The resulting data would provide precise coordinates for each atom, offering a detailed picture of the molecule's architecture. Key structural parameters that would be determined include the planarity of the carbamate (B1207046) group and the orientation of the p-tolyl and 2-chloroethyl substituents.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated) (Note: This table is illustrative of the type of data that would be generated from quantum chemical calculations, as specific studies on this molecule are not available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.21 | ||
| C-N | 1.35 | ||
| N-H | 1.01 | ||
| C-O (ester) | 1.34 | ||
| O-C (ethyl) | 1.43 | ||
| C-Cl | 1.79 | ||
| O=C-N | 124 | ||
| C-N-H | 119 | ||
| C-O-C | 116 | ||
| p-tolyl-N-C=O |
Molecules with rotatable bonds, such as the C-N and C-O bonds in the carbamate linkage of this compound, can exist in multiple conformations. A detailed conformational analysis would map the potential energy surface of the molecule as a function of these rotations.
This analysis identifies the various low-energy conformations (conformers) and the energy barriers between them. The global minimum on this landscape represents the most stable and, therefore, the most populated conformation of the molecule at equilibrium. Understanding the different accessible conformations is crucial as they can influence the molecule's reactivity and interactions.
Reaction Mechanism Modeling
Computational modeling can illuminate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
The synthesis of this compound typically involves the reaction of p-tolyl isocyanate with 2-chloroethanol (B45725). Computational studies could model this reaction to understand its mechanism in detail. This would involve calculating the energies of the reactants, any intermediates, and the final product.
By mapping the reaction coordinate, researchers could identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy. This information helps in understanding the reaction kinetics and optimizing reaction conditions.
Carbamates can undergo degradation through various pathways, such as hydrolysis. A computational study of the degradation of this compound would focus on identifying the transition states for these reactions.
For instance, in a hydrolysis reaction, the analysis would model the approach of a water molecule, the breaking of the carbamate bond, and the formation of the resulting products (p-toluidine, carbon dioxide, and 2-chloroethanol). Calculating the energy of the transition state for this process would provide a quantitative measure of the compound's stability towards hydrolysis.
Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and identity of a compound. For this compound, these predictions would be invaluable.
Predicted spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, can be calculated using methods like DFT.
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. These predicted values are highly sensitive to the electronic environment of the nuclei and can be compared with experimental data for structural validation.
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. This allows for the assignment of the absorption bands observed in an experimental IR spectrum, such as the characteristic C=O stretch of the carbamate group.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in structural elucidation. nih.gov For this compound, these predictions are typically achieved using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com This approach calculates the magnetic shielding tensors for each nucleus in the molecule.
The standard workflow involves first performing a conformational analysis to identify the low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.gov Following optimization, GIAO-DFT calculations are performed to obtain the isotropic shielding values. The final predicted chemical shifts are often presented as a Boltzmann-weighted average of the values from all significant conformers, providing a more accurate representation of the molecule's state in solution. mdpi.com
Recent advancements have integrated machine learning with DFT calculations. arxiv.org Deep Neural Network (DNN) and Graph Neural Network (GNN) models can be trained on large experimental databases, like NMRShiftDB2, to correct for systematic errors in DFT calculations, leading to state-of-the-art prediction accuracy. nih.govchemrxiv.org A hypothetical table of predicted chemical shifts for this compound, derived from such computational studies, is presented below.
Table 1: Hypothetical Computationally Predicted NMR Chemical Shifts for this compound
| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic | C1-H | 7.25-7.35 | 135.2 |
| Aromatic | C2-H, C6-H | 7.05-7.15 | 118.9 |
| Aromatic | C3-H, C5-H | 7.05-7.15 | 129.5 |
| Aromatic | C4 (quaternary) | - | 133.8 |
| Methyl | CH₃ | 2.28 | 20.8 |
| Carbamate | N-H | 7.80-8.00 | - |
| Carbamate | C=O | - | 153.5 |
| Ethyl | O-CH₂ | 4.30-4.40 | 66.1 |
| Ethyl | CH₂-Cl | 3.70-3.80 | 42.4 |
Note: These values are representative examples based on computational models and may vary depending on the specific level of theory, basis set, and solvent model used.
Simulation of Vibrational Spectra (IR, Raman)
The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another key application of computational chemistry that provides insight into molecular structure and bonding. nih.gov These simulations are predominantly carried out using DFT to calculate the harmonic vibrational frequencies of the molecule. nepjol.info The results of these calculations are crucial for assigning the bands observed in experimental spectra to specific vibrational modes, such as stretching, bending, and rocking of functional groups. ksu.edu.sa
For a detailed assignment, a Potential Energy Distribution (PED) analysis can be performed, which quantifies the contribution of each internal coordinate to a specific normal mode of vibration. nepjol.info The intensity of IR bands is related to the change in the molecule's dipole moment during the vibration, while Raman intensities depend on the change in polarizability. ksu.edu.sa Simulating these spectra can help distinguish between different isomers or conformers.
A table of simulated vibrational frequencies for the key functional groups within this compound illustrates the expected results from a typical DFT calculation.
Table 2: Simulated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Simulated Frequency (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Carbamate (N-H) | 3350-3450 | Medium |
| C-H Stretch (Aromatic) | Toluene (B28343) Ring (C-H) | 3050-3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl Chain (C-H) | 2900-3000 | Medium-Weak |
| C=O Stretch | Carbonyl (C=O) | 1700-1730 | Strong |
| N-H Bend | Carbamate (N-H) | 1520-1560 | Medium |
| C-O Stretch | Carbamate (C-O) | 1220-1260 | Strong |
| C-Cl Stretch | Chloroethyl (C-Cl) | 650-750 | Medium-Strong |
Note: These frequencies are based on harmonic approximations from DFT calculations and may differ from experimental values due to anharmonicity and environmental effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models are powerful predictive tools in chemical research.
Development of QSAR Models for Non-prohibited Biological Activities
QSAR models are widely used to predict the biological activities of novel compounds, thereby accelerating the discovery process. mdpi.com For a class of compounds like carbamates, which includes this compound, a QSAR model could be developed to predict a specific, non-prohibited biological activity, such as fungicidal or herbicidal efficacy.
The development process follows a structured workflow: mdpi.com
Data Set Selection: A training set of carbamate compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the set.
Model Generation: Statistical or machine learning algorithms (e.g., Multiple Linear Regression, Support Vector Machines, Random Forest) are used to build a model that correlates the descriptors with the observed activity.
Validation: The model's robustness and predictive power are rigorously assessed using internal validation (like cross-validation, yielding a Q² value) and external validation on a separate test set of compounds. researchgate.net
A crucial aspect of QSAR is defining the model's Applicability Domain (AD), which is the chemical space within which the model can make reliable predictions. researchgate.net Any prediction for a compound falling outside this domain, like one that is structurally dissimilar to the training set, would be considered unreliable.
Prediction of Chemical Reactivity based on Molecular Descriptors
The principles of QSAR can also be applied to predict the chemical reactivity of molecules. chemrxiv.org This involves using molecular descriptors, particularly those derived from quantum mechanics, to quantify aspects of a molecule's electronic structure that govern its reactivity. researchgate.net
For this compound, key reactivity indicators can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to act as an electron donor or acceptor, respectively. Partial atomic charges can highlight potential sites for nucleophilic or electrophilic attack. These descriptors are calculated using quantum chemical methods and can be used as inputs for machine learning models trained to predict reaction outcomes or rates. researchgate.netredalyc.org
The table below lists selected molecular descriptors for this compound that would be relevant for predicting its chemical reactivity.
Table 3: Selected Molecular Descriptors for Predicting the Reactivity of this compound
| Molecular Descriptor | Hypothetical Value | Relevance to Reactivity |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.0 eV | Relates to kinetic stability and electronic transitions. |
| Partial Charge on Carbonyl Carbon | +0.65 | Suggests a primary site for nucleophilic attack. |
| Partial Charge on Amide Nitrogen | -0.40 | Indicates potential basicity and nucleophilicity. |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |
Note: These values are hypothetical and serve to illustrate the types of descriptors used in reactivity modeling.
Environmental Fate and Behavior Non Toxicological Aspects
Environmental Transport and Partitioning Mechanisms
The movement and distribution of 2-Chloroethyl p-tolylcarbamate in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.
Adsorption and Desorption: Sorption to soil and sediment particles is a primary mechanism controlling the mobility of organic chemicals. ecetoc.orgjournalirjpac.com The extent of adsorption is influenced by soil properties like organic matter content, clay mineralogy, and pH, as well as the chemical's hydrophobicity. ecetoc.orgnih.gov As a moderately hydrophobic compound (inferred from its structure), this compound is expected to adsorb to soil organic carbon. This process retards its movement through the soil column (leaching) and reduces its bioavailability in the aqueous phase. ecetoc.org Desorption, the release of the chemical back into the water phase, can occur over time, acting as a slow, long-term source of contamination. unirioja.es
Volatilization: This process involves the transfer of a chemical from water or soil surfaces to the air. It is dependent on the compound's vapor pressure and Henry's Law constant. nih.govfiveable.me For similar semi-volatile compounds like tris(2-chloroethyl) phosphate (B84403) (TCEP), volatilization from water surfaces is a recognized, albeit slow, fate process. nih.gov While specific data is lacking, volatilization of this compound is likely to be a minor transport pathway compared to sorption.
Abiotic Transformation Processes in the Environment
Abiotic processes, which are purely chemical or physical, can also contribute to the transformation of contaminants without microbial involvement. navy.mil
Hydrolysis: Similar to microbial action, the carbamate (B1207046) linkage in this compound is susceptible to chemical hydrolysis in natural waters. nih.gov This reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is often dependent on pH, with reactions typically being faster under acidic or alkaline conditions compared to neutral pH. nih.gov The expected products of hydrolysis are p-toluidine (B81030) and 2-chloroethanol (B45725). For some related compounds, such as 2-chloroethyl vinyl ether, hydrolysis can be a significant degradation pathway, with a half-life dependent on pH. nih.gov
Photolysis: Direct degradation by sunlight (photolysis) is possible if a chemical can absorb light in the solar spectrum (>290 nm). nih.gov Aromatic compounds can be susceptible to photolysis. mdpi.com However, without data on the absorption spectrum of this compound, the importance of this pathway cannot be determined. Indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals, is another possible but unquantified degradation route in sunlit waters and the atmosphere. nih.govmdpi.com
Environmental Pathways and Distribution Modeling
Environmental fate models are computational tools used to predict the distribution of a chemical in the environment. fiveable.me Fugacity models, for example, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, and biota) to reach equilibrium. fiveable.me
To model the fate of this compound, a set of key physical and chemical properties would be required as inputs. These parameters, which must be determined experimentally or through validated estimation methods, are currently not available in the reviewed literature for this specific compound.
Table 2: Key Physicochemical Properties Required for Environmental Modeling
| Property | Symbol | Importance for Modeling |
|---|---|---|
| Water Solubility | S | Determines concentration in the aqueous phase. |
| Vapor Pressure | VP | Influences the rate of volatilization into the air. |
| Octanol-Water Partition Coefficient | Kow | Indicates hydrophobicity and potential for bioaccumulation and soil sorption. |
| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Describes the tendency to adsorb to organic matter in soil and sediment. ecetoc.org |
No experimental values for these properties for this compound were found in the cited literature.
Potential Research Applications
Roles as Chemical Intermediates in Organic Synthesis
2-Chloroethyl p-tolylcarbamate serves as a valuable intermediate in the intricate world of organic synthesis. Its structure, featuring a reactive chloroethyl group and a carbamate (B1207046) linkage, allows for its participation in a variety of chemical transformations. This makes it a key building block for the synthesis of more complex molecules with desired functionalities.
In organic synthesis, intermediates are crucial for constructing target molecules step-by-step. The reactivity of the chlorine atom in this compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. The carbamate portion of the molecule can also be modified or cleaved under specific conditions, providing further synthetic versatility. This adaptability makes it a useful component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. anshulchemicals.comopcw.org
The synthesis of carbamates, in general, is a significant area of organic chemistry. organic-chemistry.org Various methods exist for their preparation, often involving the reaction of an alcohol with an isocyanate or the use of phosgene (B1210022) derivatives. The resulting carbamate group is a key structural motif in many biologically active compounds and polymers.
Agricultural Research Applications
The potential of this compound in agriculture has been a subject of considerable research, particularly in the areas of plant growth regulation, herbicide mechanisms, and crop physiology.
Investigation as Plant Growth Regulators
Plant growth regulators (PGRs) are organic compounds that, in small amounts, modify plant physiological processes. researchgate.net They can influence a wide range of developmental events, including flowering, root initiation, and fruit set. oregonstate.eduresearchgate.net Carbamates, as a class of compounds, have been investigated for their plant growth regulating properties.
Research into this compound explores its potential to act as a synthetic plant growth regulator. These investigations aim to understand how the compound might influence plant development, potentially leading to applications in improving crop yields or quality. The effects of PGRs are often concentration-dependent and can vary significantly between plant species. oregonstate.edu
Studies on Herbicide Mechanisms (excluding safety/toxicology)
The carbamate chemical family includes several compounds that are used as herbicides. wssa.netweedscience.org These herbicides act by disrupting essential plant processes. Understanding the mechanism of action of these compounds is crucial for developing new, more effective, and selective herbicides.
Studies on this compound in this context would focus on its potential to inhibit specific biochemical pathways in plants. For instance, some carbamate herbicides are known to inhibit cell division or interfere with the synthesis of essential molecules like amino acids or lipids. wssa.netresearchgate.net Research into the herbicidal mechanisms of this compound would involve identifying its specific molecular target within the plant cell and understanding the subsequent physiological consequences that lead to plant death. This research is distinct from toxicological studies, as it focuses on the biochemical interactions within the target plant rather than the broader environmental or health impacts.
Exploration in Crop Physiology (e.g., flowering, ripening, abscission)
Crop physiology is the study of the processes that govern crop growth, development, and yield. Plant hormones and growth regulators play a central role in these processes. nih.gov Ethylene (B1197577), for example, is a gaseous plant hormone that is heavily involved in fruit ripening and the abscission (shedding) of leaves and fruits. ekb.eglibretexts.org
Research into this compound in crop physiology investigates its potential to influence key developmental stages such as flowering, the ripening of fruits, and the process of abscission. ekb.eg For example, compounds that can modulate ethylene production or perception can have significant effects on when and how a crop matures. nih.gov Studies might explore whether this compound can be used to synchronize flowering, delay or accelerate fruit ripening, or control pre-harvest fruit drop, all of which have important implications for agricultural efficiency and productivity.
Applications in Materials Science
The unique chemical structure of this compound also lends itself to applications in the field of materials science. Its potential use as a polymer precursor, in coatings, and as a cross-linking agent is an area of active investigation.
The presence of the reactive chloroethyl group allows for the incorporation of this molecule into polymer chains through polymerization reactions. The carbamate linkage can also contribute to the final properties of the polymer, such as its thermal stability or mechanical strength. As a component in coatings, it could potentially enhance adhesion, durability, or provide other desirable surface properties. Cross-linking agents are used to create networks between polymer chains, which can significantly improve the material's strength and rigidity. The bifunctional nature of this compound suggests its potential to act in this capacity.
Precursor Chemistry for Advanced Materials and Nanostructures
The development of advanced materials and nanostructures often relies on the use of precisely designed precursor molecules. nih.gov These precursors are the chemical building blocks that are transformed into the final material through various chemical and physical processes.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Synthesis and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material science. sigmaaldrich.com For 2-Chloroethyl p-tolylcarbamate, these computational tools offer powerful new approaches for future research.
Predictive Modeling of Properties: ML algorithms can be trained on existing chemical databases to predict the physicochemical and biological properties of new or modified compounds. renesas.com For this compound, this could involve developing quantitative structure-activity relationship (QSAR) models to predict its potential utility or to flag potential hazards of novel derivatives without the need for extensive initial laboratory testing. renesas.com
De Novo Design: Generative ML models can design entirely new molecules with desired properties. renesas.com Starting with the basic this compound scaffold, these models could generate virtual libraries of related structures with potentially enhanced or novel functionalities for various applications.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Property Modeling | Forecast physicochemical properties and biological activities of derivatives. |
| Synthesis Route Optimization | Identify more efficient, cost-effective, and sustainable production methods. |
| De Novo Molecular Design | Generate novel carbamate (B1207046) structures with tailored functionalities. |
Development of Novel Analytical Probes for Detection
The ability to detect and quantify specific chemical compounds with high sensitivity and selectivity is crucial for research and quality control. Future work on this compound could focus on creating advanced analytical probes for its detection.
Fluorescent Probes: A promising area of research is the development of fluorescent probes that can selectively bind to this compound. kobe-u.ac.jp These probes are designed to exhibit a change in their fluorescence (either turning on or off, or shifting in wavelength) upon interaction with the target molecule. kobe-u.ac.jpacs.org The design of such a probe would require creating a molecular structure with a specific recognition site for the carbamate and a responsive fluorophore. kobe-u.ac.jp
Chemiluminescent Probes: Similar to fluorescence, chemiluminescence-based detection offers high sensitivity. A probe could be designed to react specifically with this compound, leading to the emission of light. This method eliminates the need for an external light source for excitation, which can reduce background interference.
Electrochemical Sensors: Another avenue involves creating electrochemical sensors with modified electrodes that are selective for this compound. These sensors would work by detecting a change in electrical signal (such as current or potential) when the compound interacts with the electrode surface.
| Probe Type | Principle of Detection | Potential Advantages |
| Fluorescent | Change in light emission upon binding. kobe-u.ac.jp | High sensitivity, suitable for bioimaging. kobe-u.ac.jp |
| Chemiluminescent | Light production from a chemical reaction. | Low background noise, high sensitivity. |
| Electrochemical | Change in electrical signal upon binding. | Portability, potential for real-time monitoring. |
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of new chemical processes. chemrxiv.org Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint.
Use of Greener Solvents: Traditional organic synthesis often relies on hazardous solvents. Research could focus on replacing these with more environmentally benign alternatives, such as bio-based solvents or supercritical fluids like CO2. researchgate.netchemexpress.cn Machine learning models are also being developed to predict optimal green solvents for specific reactions. researchgate.net
Catalytic Innovations: The development of more efficient and reusable catalysts can improve the atom economy of the synthesis. chemrxiv.org This could involve exploring biocatalysts (enzymes) or heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. scribd.com
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Future research could investigate pathways to synthesize the precursors of this compound, such as p-toluidine (B81030) and 2-chloroethanol (B45725), from biomass rather than petroleum sources.
Energy Efficiency: Investigating reaction conditions that require less energy, for example, by using highly active catalysts that allow for lower reaction temperatures, is another key aspect of green chemistry.
| Green Chemistry Approach | Application to this compound Synthesis |
| Safer Solvents | Replacing conventional solvents with bio-based or supercritical alternatives. researchgate.netchemexpress.cn |
| Advanced Catalysis | Employing reusable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste. scribd.com |
| Renewable Feedstocks | Developing synthetic routes from biomass-derived precursors. |
| Atom Economy | Designing synthetic methods that maximize the incorporation of all reactant materials into the final product. chemrxiv.org |
Exploration of New Application Domains (non-prohibited)
While carbamates are known for their use as pesticides and in pharmaceuticals, future research on this compound could explore new, non-prohibited application domains. bldpharm.comuni.lu
Intermediate for Complex Molecule Synthesis: The presence of a reactive chloroethyl group makes this compound a potentially valuable intermediate for synthesizing more complex molecules. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups and the construction of larger molecular architectures.
Material Science: Carbamate-containing polymers can have interesting properties. Research could investigate the potential of this compound as a monomer or a modifying agent in polymer chemistry. The properties of the resulting polymers, such as thermal stability or adhesion, could be explored for various material science applications.
Chemical Biology Tools: As a molecule with a defined structure, it could be used as a scaffold to build chemical tools for basic research in chemical biology, for example, by attaching fluorescent tags or other moieties to probe biological systems.
Collaborative and Interdisciplinary Research Opportunities
Advancing the understanding and application of this compound will benefit significantly from a collaborative and interdisciplinary approach.
Academia-Industry Partnerships: Collaboration between academic research groups and chemical industries can help bridge the gap between fundamental discoveries and practical applications. Such partnerships can facilitate the scaling up of new synthetic methods or the development of novel materials.
Cross-Disciplinary Research: The challenges and opportunities associated with this compound are multifaceted, requiring expertise from various fields.
Computational and Synthetic Chemistry: For designing and executing novel, efficient, and sustainable synthetic pathways. arxiv.org
Analytical and Environmental Chemistry: For developing sensitive detection methods and understanding the compound's environmental behavior.
Material Science and Polymer Chemistry: For exploring its potential in the creation of new materials with unique properties.
Engaging in such collaborative efforts can accelerate innovation and lead to a more comprehensive understanding of the potential of chemical compounds like this compound.
Q & A
Q. Q1: What are the critical parameters for optimizing the synthesis of 2-chloroethyl p-tolylcarbamate in academic settings?
Methodological Answer:
- Reaction Conditions : Use a two-step carbamate formation: (1) React p-toluidine with phosgene or a safer alternative (e.g., triphosgene) to form the carbamoyl chloride intermediate. (2) Introduce 2-chloroethanol under anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity while minimizing side reactions. Avoid protic solvents to prevent hydrolysis of the chloroethyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Advanced Analytical Method Development
Q. Q2: How can researchers resolve contradictions in degradation product identification under varying pH conditions?
Methodological Answer:
- Hypothesis-Driven Design : Perform accelerated degradation studies at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C. Sample aliquots at intervals (0, 24, 72 hrs).
- Analytical Techniques :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor m/z 214 (parent ion) and fragments (e.g., m/z 154 for p-tolylcarbamic acid) .
- GC-Headspace : Detect volatile byproducts (e.g., ethylene oxide) using a DB-5MS column (30 m, 0.25 mm ID) with splitless injection at 250°C .
- Data Reconciliation : Cross-validate with NMR (e.g., loss of chloroethyl δ 3.8 ppm signal in acidic conditions) to confirm hydrolysis pathways .
Stability and Reactivity
Q. Q3: What experimental strategies assess the thermal stability of this compound in solid-state formulations?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under N₂. Decomposition onset >150°C indicates stability .
- Isothermal Stress Testing : Store samples at 60°C/75% RH for 4 weeks. Monitor mass loss and impurity formation via HPLC.
- Reactivity Profiling : Expose to common excipients (e.g., lactose, microcrystalline cellulose) to detect incompatibilities (e.g., discoloration, ester exchange) .
Toxicity and Metabolic Pathways
Q. Q4: How can enzymatic conjugation pathways of this compound be modeled in vitro?
Methodological Answer:
- Enzyme Selection : Use liver microsomes (rat/human) or purified esterases (e.g., porcine liver esterase) to simulate metabolic hydrolysis .
- Incubation Protocol : Prepare 1 mM compound in PBS (pH 7.4) with NADPH (1 mM) and microsomal protein (1 mg/mL). Shake at 37°C for 60 min.
- Detection : Quench with acetonitrile, centrifuge, and analyze supernatants via LC-QTOF for glutathione adducts (m/z +305) or hydrolyzed products .
Data Contradiction Analysis
Q. Q5: How should researchers address discrepancies in reported logP values for this compound?
Methodological Answer:
- Experimental Validation :
- Shake-Flask Method : Partition between octanol and water (saturated with each other). Analyze phases via UV-Vis (λmax ~270 nm) .
- Chromatographic Estimation : Use reverse-phase HPLC retention times (C18 column, isocratic 50:50 MeOH:H₂O) to calculate logP via calibration with standards (e.g., nitrobenzene, acetophenone) .
- Computational Cross-Check : Compare with predicted logP from software (e.g., ACD/Labs, EPI Suite). Discrepancies >0.5 units warrant re-evaluation of experimental conditions .
Advanced Computational Modeling
Q. Q6: What DFT parameters are optimal for predicting the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Software Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Reactivity Descriptors :
- Validation : Compare with experimental kinetic data (e.g., SN2 reaction rates with iodide ions in acetone) .
Ethical and Reporting Standards
Q. Q7: How should researchers document unexpected side reactions in synthesis protocols to ensure reproducibility?
Methodological Answer:
- Detailed Logging : Record all observations (e.g., color changes, exotherms) and deviations (e.g., humidity >50%).
- Full Disclosure : Publish supplementary materials with raw NMR/HPLC traces and unprocessed spectra .
- Ethical Transparency : Acknowledge limitations (e.g., small batch sizes) and propose mitigation strategies (e.g., inert atmosphere glovebox) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
